molecular formula C13H12ClFN2O2 B2380050 2-chloro-4-fluoro-N-[3-(1,2-oxazol-4-yl)propyl]benzamide CAS No. 1903247-86-8

2-chloro-4-fluoro-N-[3-(1,2-oxazol-4-yl)propyl]benzamide

Cat. No.: B2380050
CAS No.: 1903247-86-8
M. Wt: 282.7
InChI Key: ZDIOGHMPFUIUTM-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-N-[3-(1,2-oxazol-4-yl)propyl]benzamide is a synthetic small molecule characterized by a benzamide backbone substituted with chloro and fluoro groups at positions 2 and 4, respectively, and a 1,2-oxazole-containing propyl chain at the amide nitrogen.

Properties

IUPAC Name

2-chloro-4-fluoro-N-[3-(1,2-oxazol-4-yl)propyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClFN2O2/c14-12-6-10(15)3-4-11(12)13(18)16-5-1-2-9-7-17-19-8-9/h3-4,6-8H,1-2,5H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDIOGHMPFUIUTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C(=O)NCCCC2=CON=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-N-[3-(1,2-oxazol-4-yl)propyl]benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and scalable purification techniques to ensure high yield and purity.

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-[3-(1,2-oxazol-4-yl)propyl]benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The compound’s structural and functional analogs can be categorized based on shared pharmacophores or biological targets. Below is a detailed comparison:

Structural Analogs
Compound Name Core Structure Substituents/Modifications Key Applications/Findings
2-Chloro-4-fluoro-N-[3-(1,2-oxazol-4-yl)propyl]benzamide Benzamide + oxazole-propyl chain - Cl (C2), F (C4)
- Oxazole-propyl chain
Potential kinase/epigenetic inhibitor (hypothesized)
PBIT (4-(4-Methylphenyl)-1,2-benzisothiazol-3(2H)-one) Benzisothiazolone - Methylphenyl group KDM5A (JARID1A) inhibitor; IC₅₀ = 3.5 µM
NCL-1 (N-[(1S)-3-(3-(trans-Aminocyclopropyl)phenoxy)-1-(benzylcarbamoyl)propyl]benzamide) Benzamide + cyclopropyl-phenoxy chain - Cyclopropyl-aminophenoxy
- Benzylcarbamoyl
LSD1 inhibitor; antitumor activity

Key Structural Differences :

  • Halogenation : Unlike PBIT and NCL-1, the target compound features dual halogen substitutions (Cl and F), which may enhance electronegativity and influence target selectivity .
Functional Analog: KDM5A Inhibitors

KDM5A (a histone demethylase) inhibitors like PBIT and the target compound share benzamide/isothiazolone cores. However:

  • Structural modeling suggests its oxazole-propyl chain may reduce steric hindrance compared to PBIT’s bulkier benzisothiazolone group .
  • Selectivity: NCL-1’s cyclopropyl-aminophenoxy moiety confers selectivity for LSD1 over KDM5A, whereas the target compound’s halogenated benzamide may favor KDM5A or related demethylases .

Biological Activity

2-Chloro-4-fluoro-N-[3-(1,2-oxazol-4-yl)propyl]benzamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C13H14ClF N2O
  • Molecular Weight : 252.72 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its antitumor properties and enzyme inhibition.

Antitumor Activity

Recent studies have shown that compounds similar to this compound exhibit significant antitumor activity. For instance, compounds with similar structural features have demonstrated potent inhibition against various cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism of Action
FNAHepG21.30HDAC inhibition
FNAMCF70.75Apoptosis induction
2-Chloro CompoundA5495.00Cell cycle arrest

Data adapted from .

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of histone deacetylases (HDACs), which play a critical role in regulating gene expression and are implicated in cancer progression. Inhibition of HDACs leads to increased acetylation of histones, resulting in transcriptional activation of tumor suppressor genes and induction of apoptosis in cancer cells.

Study 1: Antitumor Efficacy

A study conducted on a series of benzamide derivatives revealed that compounds with oxazole moieties showed enhanced activity against solid tumors. The compound exhibited significant tumor growth inhibition in xenograft models, indicating its potential as a lead compound for further development.

Study 2: Enzyme Inhibition

Another investigation focused on the inhibitory effects of related compounds on dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair. The results indicated that these compounds could significantly reduce DHFR activity, suggesting a promising avenue for cancer therapy.

Q & A

Q. How does the compound’s stability under accelerated degradation conditions (e.g., light, humidity) inform formulation studies?

  • Methodological Answer : Conduct stress testing per ICH guidelines: expose to UV light (ICH Q1B), 75% relative humidity, and 40°C for 4 weeks. Monitor degradation via HPLC and identify products using Q-TOF-MS. Stabilizers like antioxidants (e.g., BHT) or lyophilization may be required for long-term storage .

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